molecular formula C8H10ClFINO B13715533 2-(2-Fluoro-4-iodophenoxy)ethanamine hydrochloride

2-(2-Fluoro-4-iodophenoxy)ethanamine hydrochloride

Cat. No.: B13715533
M. Wt: 317.53 g/mol
InChI Key: SHCXRVAZUFBBBM-UHFFFAOYSA-N
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Description

2-(2-Fluoro-4-iodophenoxy)ethanamine hydrochloride is a chemical compound that belongs to the class of organic compounds known as phenoxyethanamines. It is characterized by the presence of a fluoro and an iodo substituent on the phenyl ring, which is connected to an ethanamine group. This compound is often used in scientific research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluoro-4-iodophenoxy)ethanamine hydrochloride typically involves a multi-step process. One common method starts with the iodination of 2-fluorophenol to produce 2-fluoro-4-iodophenol. This intermediate is then reacted with ethylene oxide in the presence of a base to form 2-(2-Fluoro-4-iodophenoxy)ethanol. Finally, the ethanol derivative is converted to the ethanamine hydrochloride through a reaction with ammonia or an amine source, followed by treatment with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and purification systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluoro-4-iodophenoxy)ethanamine hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The iodo group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The ethanamine group can be oxidized to form corresponding imines or reduced to form amines.

    Coupling Reactions: The phenyl ring can participate in coupling reactions such as Suzuki or Heck coupling.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like thiols, amines, or alkoxides.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used.

Major Products Formed

    Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted phenoxyethanamines.

    Oxidation and Reduction Reactions: Products include imines, amines, and other derivatives.

    Coupling Reactions: Products include biaryl compounds and other coupled derivatives.

Scientific Research Applications

2-(2-Fluoro-4-iodophenoxy)ethanamine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Fluoro-4-iodophenoxy)ethanamine hydrochloride involves its interaction with specific molecular targets. The fluoro and iodo substituents can influence the compound’s binding affinity and selectivity towards these targets. The ethanamine group can interact with receptors or enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Fluorophenoxy)ethanamine hydrochloride
  • 2-(4-Iodophenoxy)ethanamine hydrochloride
  • 2-(2-Chloro-4-iodophenoxy)ethanamine hydrochloride

Uniqueness

2-(2-Fluoro-4-iodophenoxy)ethanamine hydrochloride is unique due to the presence of both fluoro and iodo substituents, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern can provide distinct properties compared to similar compounds with only one halogen substituent.

Properties

Molecular Formula

C8H10ClFINO

Molecular Weight

317.53 g/mol

IUPAC Name

2-(2-fluoro-4-iodophenoxy)ethanamine;hydrochloride

InChI

InChI=1S/C8H9FINO.ClH/c9-7-5-6(10)1-2-8(7)12-4-3-11;/h1-2,5H,3-4,11H2;1H

InChI Key

SHCXRVAZUFBBBM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1I)F)OCCN.Cl

Origin of Product

United States

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